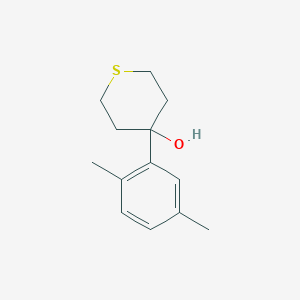

4-(2,5-Dimethylphenyl)thian-4-ol

説明

4-(2,5-Dimethylphenyl)thian-4-ol is a thianol derivative featuring a tetrahydrothiopyran-4-ol core substituted at the 4-position with a 2,5-dimethylphenyl group. The compound’s structure combines a sulfur-containing heterocycle with lipophilic aromatic substituents, which may influence its solubility, binding affinity, and metabolic stability.

特性

IUPAC Name |

4-(2,5-dimethylphenyl)thian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18OS/c1-10-3-4-11(2)12(9-10)13(14)5-7-15-8-6-13/h3-4,9,14H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJZTEPDLMMANC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2(CCSCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)C2(CCSCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

Core Structure : Naphthalene carboxamide.

Substituents : 2,5-Dimethylphenyl group attached to the amide nitrogen.

Activity : Exhibits potent photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC50 ~10 µM). The dimethyl groups enhance lipophilicity, favoring membrane penetration, while their electron-donating nature may stabilize interactions within photosystem II .

Comparison :

- Electronic Effects : The dimethylphenyl group in this carboxamide is electron-donating, contrasting with fluoro-substituted analogs (e.g., N-(2,5-difluorophenyl)- derivatives), where electron-withdrawing substituents enhance PET inhibition. Despite this, the dimethylphenyl variant retains high activity, suggesting steric and lipophilic factors dominate over electronic effects in this scaffold .

4-(5-(2,5-Dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide-d4

Core Structure: Benzenesulfonamide with a pyrazole linker. Substituents: 2,5-Dimethylphenyl and trifluoromethyl groups.

Comparison :

- Substituent Synergy : The combination of dimethylphenyl (electron-donating) and trifluoromethyl (electron-withdrawing) groups may create a balanced electronic profile. In contrast, 4-(2,5-Dimethylphenyl)thian-4-ol lacks such polar substituents, relying solely on methyl groups for lipophilicity .

Structure-Activity Relationship (SAR) Trends

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Substituent Position: Para-substituted dimethyl groups (2,5-) optimize steric compatibility in naphthalene carboxamides, whereas meta-substitution (3,5-) reduces activity . This trend may extrapolate to thianol derivatives.

Lipophilicity : Methyl groups enhance membrane permeability in PET inhibitors, a property likely shared by 4-(2,5-Dimethylphenyl)thian-4-ol.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。